![molecular formula C28H25N3O5 B250643 Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate](/img/structure/B250643.png)
Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate, also known as MBPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBPB is a benzofuran-based molecule that belongs to the class of piperazine derivatives. This compound has been studied for its various biochemical and physiological effects, including its mechanism of action, advantages, and limitations for lab experiments, and potential future directions.
作用機序
The mechanism of action of Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate involves the modulation of various signaling pathways, including the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and the reduction of oxidative stress. Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate has also been shown to modulate the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
実験室実験の利点と制限
Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate has several advantages for lab experiments, including its high purity and stability, making it suitable for long-term storage. However, Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate research, including its potential use in the treatment of cancer and neurological disorders. Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate has also been studied for its potential use as a diagnostic tool in Alzheimer's disease. Further studies are needed to elucidate the full potential of Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate in various diseases and to optimize its therapeutic efficacy.
合成法
The synthesis of Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate involves the reaction of 3-aminobenzoic acid with 1-benzofuran-2-carbonyl chloride in the presence of a base. The resulting product is then reacted with benzoyl chloride and piperazine to form Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
科学的研究の応用
Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties in preclinical studies. Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate has also been studied for its potential use in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C28H25N3O5 |
|---|---|
分子量 |
483.5 g/mol |
IUPAC名 |
methyl 3-(1-benzofuran-2-carbonylamino)-4-(4-benzoylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C28H25N3O5/c1-35-28(34)21-11-12-23(30-13-15-31(16-14-30)27(33)19-7-3-2-4-8-19)22(17-21)29-26(32)25-18-20-9-5-6-10-24(20)36-25/h2-12,17-18H,13-16H2,1H3,(H,29,32) |
InChIキー |
CBBWIWLIGVDOGJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
正規SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



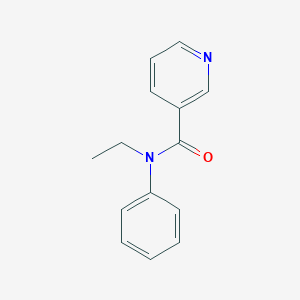
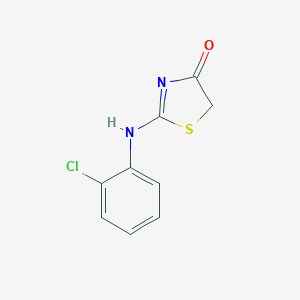
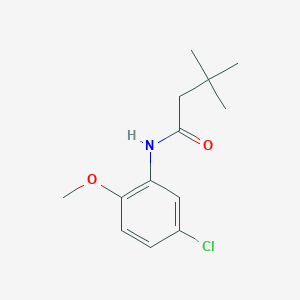
![Ethyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B250569.png)


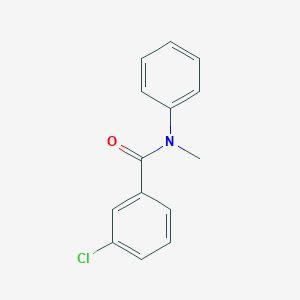
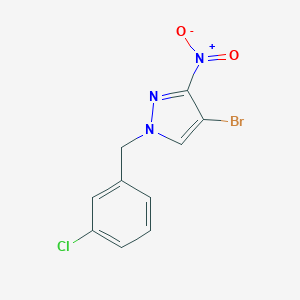
![(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B250583.png)
![4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione](/img/structure/B250586.png)

![Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate](/img/structure/B250590.png)

